molecular formula C14H10FNO2 B13412146 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile

4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile

Cat. No.: B13412146
M. Wt: 243.23 g/mol
InChI Key: FYIOXXUKFQPTJS-UHFFFAOYSA-N
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Description

4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile is an organic compound with the molecular formula C14H10FNO2. This compound is characterized by the presence of a fluoro group, a hydroxy group, and a phenoxy group attached to a benzene ring, along with an acetonitrile moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile typically involves multiple steps. One common method starts with the preparation of 4-fluoro-3-phenoxybenzaldehyde, which is then converted into the desired compound through a series of reactions. The initial step involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with a suitable reagent to introduce the hydroxy and acetonitrile groups .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of copper or copper compounds as catalysts in the presence of alkali phenolate or alkaline earth metal phenolate has been reported .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-3-phenoxybenzoic acid, while reduction can produce 4-fluoro-3-phenoxybenzylamine .

Scientific Research Applications

4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile exerts its effects involves interactions with specific molecular targets. The fluoro and phenoxy groups can interact with enzymes or receptors, altering their activity. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the hydroxy and phenoxy groups contribute to its versatility in chemical synthesis and potential biological applications.

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile

InChI

InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H

InChI Key

FYIOXXUKFQPTJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F

Origin of Product

United States

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